molecular formula C18H11ClO5 B10887519 2-(4-chlorophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate

2-(4-chlorophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B10887519
M. Wt: 342.7 g/mol
InChI Key: ZXKISTQCQMDFKF-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate is a chemical compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromene ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application but often include modulation of signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenyl 2-oxo-2H-chromene-3-carboxylate
  • 2-oxo-2H-chromene-3-carboxylate derivatives

Uniqueness

2-(4-chlorophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C18H11ClO5

Molecular Weight

342.7 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate

InChI

InChI=1S/C18H11ClO5/c19-13-7-5-11(6-8-13)15(20)10-23-17(21)14-9-12-3-1-2-4-16(12)24-18(14)22/h1-9H,10H2

InChI Key

ZXKISTQCQMDFKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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